6-Methylbenzo[d][1,3]dioxole-5-carboxylic acid
CAS No.: 5025-54-7
Cat. No.: VC3839122
Molecular Formula: C9H8O4
Molecular Weight: 180.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5025-54-7 |
|---|---|
| Molecular Formula | C9H8O4 |
| Molecular Weight | 180.16 g/mol |
| IUPAC Name | 6-methyl-1,3-benzodioxole-5-carboxylic acid |
| Standard InChI | InChI=1S/C9H8O4/c1-5-2-7-8(13-4-12-7)3-6(5)9(10)11/h2-3H,4H2,1H3,(H,10,11) |
| Standard InChI Key | GHJXEUAYEHDQSZ-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C=C1C(=O)O)OCO2 |
| Canonical SMILES | CC1=CC2=C(C=C1C(=O)O)OCO2 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure consists of a fused bicyclic system where a 1,3-dioxole ring (an oxygen-containing five-membered ring) is annulated to a benzene ring. Key substituents include:
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A methyl group (-CH₃) at the 6-position, which introduces steric and electronic effects.
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A carboxylic acid (-COOH) at the 5-position, enabling hydrogen bonding and salt formation .
The canonical SMILES representation, CC1=CC2=C(C=C1C(=O)O)OCO2, and InChIKey GHJXEUAYEHDQSZ-UHFFFAOYSA-N provide unambiguous identifiers for its stereoelectronic configuration .
Table 1: Comparative Structural Data for Benzo[d] dioxole Derivatives
Physicochemical Characteristics
Predicted collision cross-section (CCS) values, derived from ion mobility spectrometry, suggest distinct gas-phase conformations for different adducts. For example:
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The [M+H]+ ion (m/z 181.04953) has a CCS of 133.5 Ų.
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The [M+Na]+ ion (m/z 203.03147) exhibits a larger CCS of 145.3 Ų, reflecting sodium’s coordination effects .
The carboxylic acid group confers moderate polarity, influencing solubility in organic solvents like ethyl acetate or dichloromethane, while the methyl group enhances lipophilicity compared to unsubstituted analogs .
Synthesis and Preparation
Reaction Pathways
Synthesis typically involves multi-step sequences:
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Formation of the Dioxole Ring: Cyclocondensation of catechol derivatives with dichloromethane or carbonyl diimidazole under basic conditions.
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Methylation: Friedel-Crafts alkylation or direct substitution using methyl halides in the presence of Lewis acids (e.g., AlCl₃).
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Carboxylation: Direct carboxylation via Kolbe-Schmitt reaction or metal-catalyzed carbonylation using CO₂.
Key Challenges
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Regioselectivity: Ensuring precise substitution at the 5- and 6-positions requires careful control of reaction conditions.
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Purification: Column chromatography or recrystallization is often necessary to isolate the product from byproducts .
Applications and Research Findings
Pharmaceutical Intermediates
The carboxylic acid group serves as a handle for derivatization into esters, amides, or salts, making the compound a potential intermediate in:
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Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Analogous to salicylic acid derivatives.
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Antimicrobial Agents: Benzo[d] dioxole derivatives exhibit activity against bacterial and fungal pathogens .
Materials Science
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Polymer Synthesis: Incorporation into polyesters or polyamides could enhance thermal stability.
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Coordination Chemistry: The carboxylic acid may act as a ligand for metal-organic frameworks (MOFs).
Agricultural Chemistry
Structural analogs are explored as herbicides or growth regulators, leveraging the dioxole ring’s resistance to metabolic degradation.
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